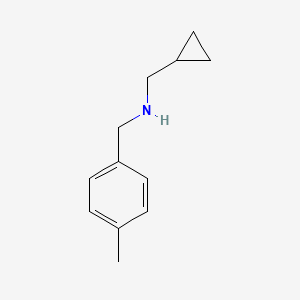

1-cyclopropyl-N-(4-methylbenzyl)methanamine

Übersicht

Beschreibung

1-Cyclopropyl-N-(4-methylbenzyl)methanamine is an organic compound with the molecular formula C12H17N. This compound is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 4-methylbenzyl group.

Vorbereitungsmethoden

The synthesis of 1-cyclopropyl-N-(4-methylbenzyl)methanamine typically involves the following steps:

Benzylation: The 4-methylbenzyl group can be introduced via benzylation reactions, using 4-methylbenzyl chloride and a suitable base.

Amine Formation: The final step involves the formation of the methanamine moiety, which can be achieved through reductive amination or other amination techniques.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using advanced catalytic systems and continuous flow reactors.

Analyse Chemischer Reaktionen

1-Cyclopropyl-N-(4-methylbenzyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1-cyclopropyl-N-(4-methylbenzyl)methanamine, with the molecular formula CHN, is characterized by its unique cyclopropyl and methylbenzyl groups. These structural features contribute to its biological activity and potential therapeutic applications.

Neuropsychiatric Disorders

Research indicates that compounds similar to this compound can modulate serotonergic receptor activity, making them candidates for treating neuropsychiatric disorders such as schizophrenia, depression, and anxiety disorders. These compounds may help alleviate symptoms by influencing monoamine receptor activity .

Treatment of Congenital Adrenal Hyperplasia

A related compound has been studied for its potential in treating congenital adrenal hyperplasia (CAH). It acts by blocking corticotropin-releasing factor 1 (CRF1) receptors, allowing for lower doses of glucocorticoids while effectively managing hormone levels in patients . This suggests a promising therapeutic pathway for this compound in similar contexts.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Understanding the structure-activity relationship (SAR) is crucial for enhancing its efficacy and safety profile. Studies have shown that modifications to the cyclopropyl or methylbenzyl moieties can significantly affect biological activity .

Case Study 1: Neuropharmacological Effects

In a study examining the effects of cyclopropyl derivatives on serotonin receptors, it was found that specific modifications to the structure led to increased binding affinity and selectivity for certain receptor subtypes. This highlights the importance of structural variations in developing effective neuropharmacological agents .

Case Study 2: Hormonal Regulation in CAH

Clinical trials involving similar compounds have demonstrated their ability to reduce levels of 17-hydroxyprogesterone (17-OHP) and androstenedione in CAH patients, indicating their potential utility in hormonal therapies. The findings support further investigation into the use of this compound as a therapeutic agent in endocrinological disorders .

Potential Future Applications

Given its pharmacological profile, this compound may find applications beyond neuropsychiatric disorders and hormonal regulation. Potential areas include:

- Pain Management: Modulating pain pathways through serotonergic mechanisms.

- Weight Management: Addressing appetite disorders by influencing neurotransmitter systems.

- Cardiovascular Health: Investigating its role in managing hypertension through vascular receptor modulation.

Wirkmechanismus

The mechanism of action of 1-cyclopropyl-N-(4-methylbenzyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1-Cyclopropyl-N-(4-methylbenzyl)methanamine can be compared with other similar compounds, such as:

1-Cyclopropyl-N-(4-fluoro-2-methylbenzyl)methanamine: This compound has a similar structure but with a fluorine substitution, which may alter its chemical and biological properties.

1-Cyclopropyl-N-(4-chlorobenzyl)methanamine: The presence of a chlorine atom instead of a methyl group can significantly impact its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biologische Aktivität

1-Cyclopropyl-N-(4-methylbenzyl)methanamine is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various molecular targets, including receptors and enzymes, and its implications in medicinal chemistry.

This compound is characterized by its unique cyclopropyl group and a benzyl moiety substituted with a methyl group. These structural features may influence its pharmacological properties, such as receptor affinity and enzyme inhibition.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

These findings suggest that the compound has a robust antibacterial profile, particularly against S. aureus and E. coli, which are critical pathogens in clinical settings .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Notably, it has been identified as a selective inhibitor of p38α MAP kinase, a target implicated in inflammatory diseases.

Case Study: p38α MAP Kinase Inhibition

In a comparative study, the compound was evaluated alongside other inhibitors in terms of binding affinity and pharmacokinetic properties. The results indicated that while it was slightly less active than some known inhibitors, it exhibited superior pharmacokinetics, making it a promising candidate for further development in treating conditions like rheumatoid arthritis .

The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and enzymes. The cyclopropyl group enhances hydrogen bonding capability, potentially increasing binding affinity to target proteins.

Eigenschaften

IUPAC Name |

1-cyclopropyl-N-[(4-methylphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-2-4-11(5-3-10)8-13-9-12-6-7-12/h2-5,12-13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYWSCXTJNOARU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.